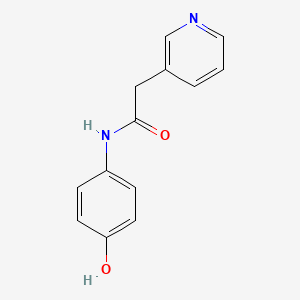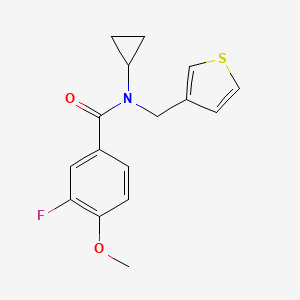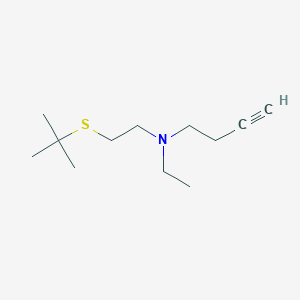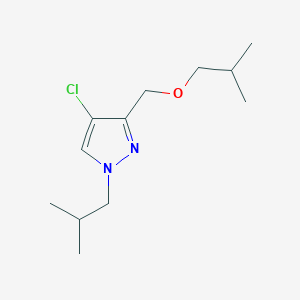
4,5,6-Trichloroisophthalonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4,5,6-Trichloroisophthalonitrile involves the degradation of chlorothalonil by microorganisms. A study found that a bacterial strain, Ochrobactrum lupini strain TP-D1, could degrade 90.4% and 99.7% of chlorothalonil after 4- and 7-day incubation respectively . The degradation of chlorothalonil resulted in the formation of 4,5,6-Trichloroisophthalonitrile .Molecular Structure Analysis
4,5,6-Trichloroisophthalonitrile has a molecular formula of C8HCl3N2 and a molecular weight of 231.46. It contains a total of 14 bonds; 13 non-H bonds, 8 multiple bonds, 2 triple bonds, 6 aromatic bonds, 1 six-membered ring, and 2 nitrile(s) (aromatic) .Chemical Reactions Analysis
The primary transformation intermediate found in soils, 4-hydroxy-2,5,6 trichloro-isophthalonitrile, is produced by cytochrome P450 monooxygenases’ metabolism . These findings suggest that fungal cytochrome P450s can biotransform chlorothalonil for biodegradation or detoxification .Applications De Recherche Scientifique
- Environmental Behavior and Persistence Applications: Soil: Research investigates CTN’s persistence, degradation pathways, and potential for bioaccumulation in soil.
- Effects on Soil Nitrification :
Soil Nitrification Inhibition
Fungicide Resistance Mechanisms
Mécanisme D'action
Target of Action
4,5,6-Trichloroisophthalonitrile, also known as 4,5,6-trichlorobenzene-1,3-dicarbonitrile, is a widely used fungicide . Its primary targets are cellular thiols in fungi . It has been shown to inhibit fungal respiration .
Mode of Action
The compound controls plant fungal diseases by reacting with cellular thiols, which are sulfur-containing compounds in the cells . This reaction inhibits fungal respiration, thereby preventing the fungi from producing energy and growing .
Biochemical Pathways
The compound is biotransformed by cytochrome P450 monooxygenases . These enzymes play a vital role in the xenobiotic detoxification system of fungi . They modify the compound, leading to its biodegradation or detoxification .
Pharmacokinetics
The compound is persistent in soils . It undergoes biotransformation by cytochrome P450 monooxygenases, with faster rates of biotransformation observed in certain strains . The primary transformation intermediate found in soils is 4-hydroxy-2,5,6 trichloro-isophthalonitrile , produced by cytochrome P450s’ metabolism .
Result of Action
The result of the compound’s action is the inhibition of fungal growth, thereby controlling plant fungal diseases . Its biotransformation leads to the production of metabolites, including 4-hydroxy-2,5,6 trichloro-isophthalonitrile .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors. It has been shown to persist in soils , indicating its stability in the environment. Its action and efficacy can be influenced by the presence of certain bacterial strains that can degrade it .
Propriétés
IUPAC Name |
4,5,6-trichlorobenzene-1,3-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HCl3N2/c9-6-4(2-12)1-5(3-13)7(10)8(6)11/h1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCRKZIWQYYHIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1C#N)Cl)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HCl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6-Trichloroisophthalonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-chloro-6-fluorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3013984.png)



![N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B3013989.png)
![ethyl 2-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate](/img/structure/B3013991.png)



![2,5-dimethyl-1-[5-(morpholine-4-sulfonyl)-2-(pyrrolidin-1-yl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B3013998.png)
![2-((4-benzylpiperazin-1-yl)methyl)-1-isopropyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B3014000.png)

![(E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3014005.png)